

# O-Arachidonoyl Glycidol: A Technical Guide to its Biological Activity and Molecular Targets

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *O-Arachidonoyl glycidol*

Cat. No.: B8074962

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## Introduction

**O-Arachidonoyl glycidol** is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system (ECS) due to its inhibitory activity against key enzymes responsible for the degradation of endocannabinoids. This technical guide provides an in-depth overview of the biological activity, molecular targets, and experimental methodologies associated with **O-Arachidonoyl glycidol**.

## Core Biological Activity

The primary biological activity of **O-Arachidonoyl glycidol** is the inhibition of serine hydrolases that are critical to the metabolism of endocannabinoids. Specifically, it targets monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1] By inhibiting these enzymes, **O-Arachidonoyl glycidol** effectively increases the endogenous levels of 2-AG and anandamide (AEA), respectively, thereby potentiating endocannabinoid signaling. This modulation of the ECS makes **O-Arachidonoyl glycidol** a subject of interest for investigating the therapeutic potential of enhanced endocannabinoid tone in various physiological and pathological processes.

## Molecular Targets and Quantitative Data

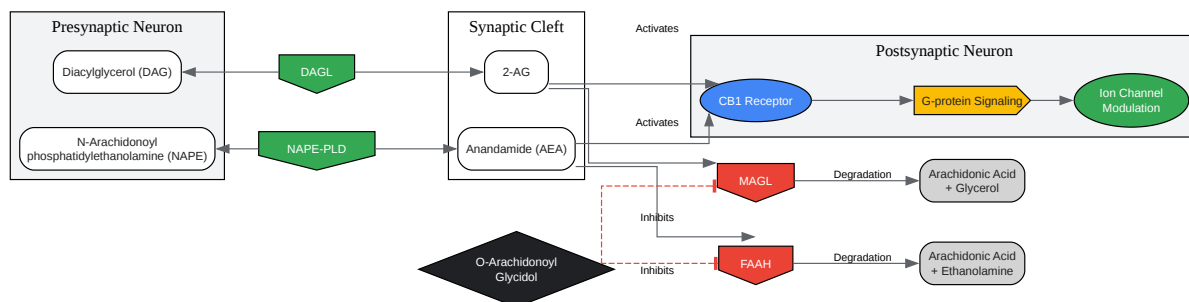
**O-Arachidonoyl glycidol** exhibits inhibitory activity against both MAGL and FAAH. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for **O-Arachidonoyl glycidol** against its primary molecular targets.

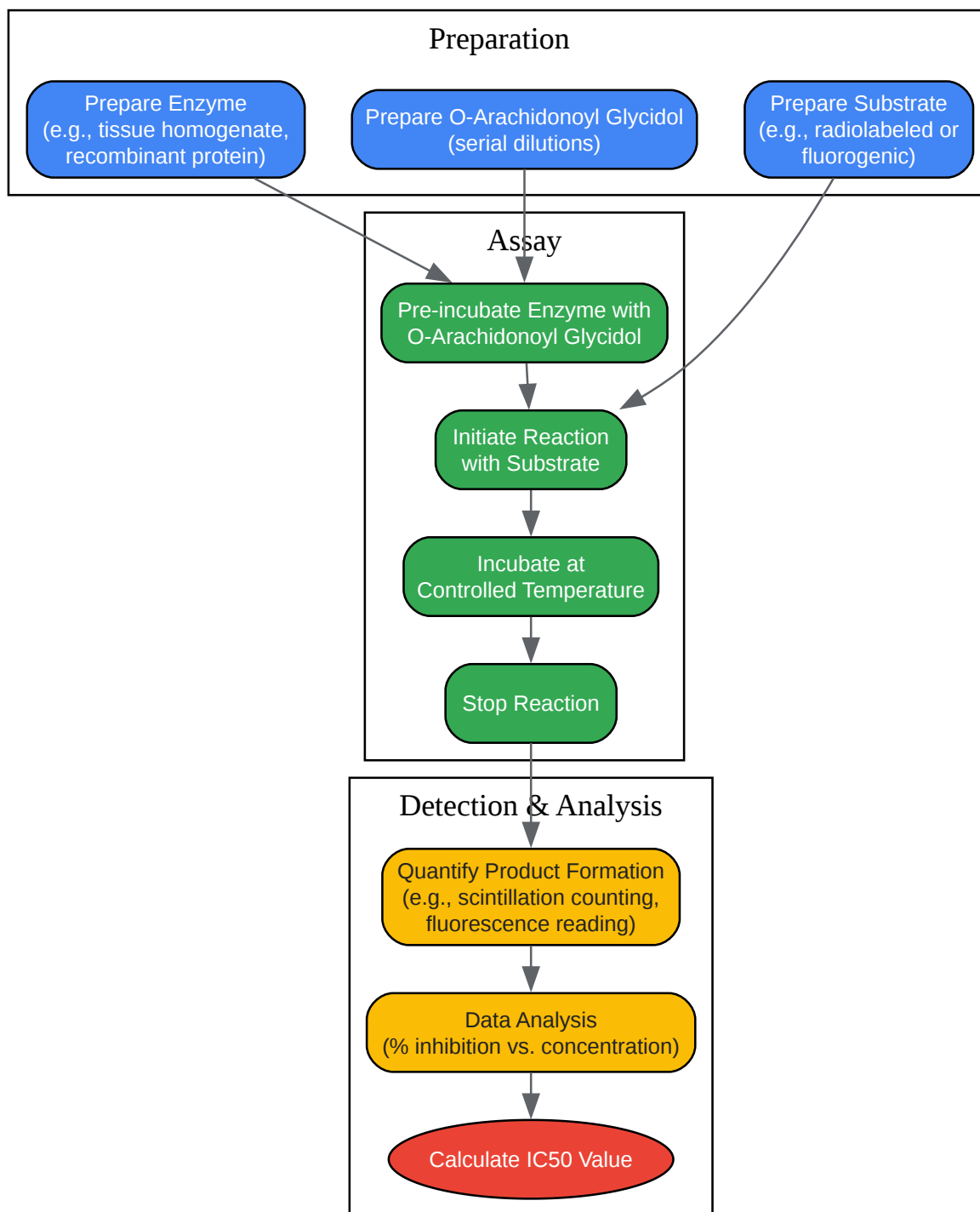
Target Enzyme	Substrate Used in Assay	Tissue/Cell Source	IC50 (μM)	Reference
Monoacylglycerol Lipase (MAGL)	2-Oleoylglycerol	Cytosolic fraction of rat cerebella	4.5	[1]
Monoacylglycerol Lipase (MAGL)	2-Oleoylglycerol	Membrane fraction of rat cerebella	19	[1]
Fatty Acid Amide Hydrolase (FAAH)	Arachidonoyl ethanolamide	Membrane fraction of rat cerebella	12	[1]

While **O-Arachidonoyl glycidol** is primarily characterized as a dual inhibitor of MAGL and FAAH, comprehensive off-target screening data is not extensively available in the public domain. The majority of published research focuses on its activity within the endocannabinoid system.

## Signaling Pathways

**O-Arachidonoyl glycidol** exerts its influence on the endocannabinoid signaling pathway by preventing the degradation of the primary endocannabinoid ligands, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors, primarily CB1 and CB2.





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## References

- 1. caymanchem.com [caymanchem.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)